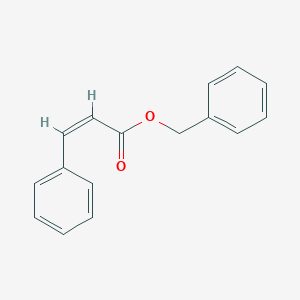

肉桂酸苄酯

描述

Benzyl alcohol, cinnamate is a natural product found in Polygala senega with data available.

Benzyl cinnamate is found in cumin. Benzyl cinnamate is isolated from various plant species. Benzyl cinnamate is present in Sumatra and Penang benzoin, Peru and tolu balsams, main constituent of copaiba balsam. Benzyl cinnamate is a flavouring agent.

科学研究应用

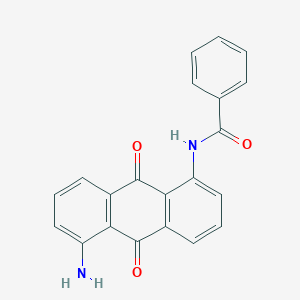

抗菌活性

肉桂酸苄酯已被发现具有抗菌特性。 它已被用于研究具有抗菌潜力的生物活性化合物 . 在一项研究中,制备了包括肉桂酸苄酯在内的合成肉桂酰胺和肉桂酸酯,并评估了它们对致病真菌和细菌的抗菌活性 . 发现这些化合物具有杀真菌和杀菌特性 .

化妆品

肉桂酸苄酯常用于化妆品中,因为它具有令人愉悦的香气 . 它作为香料成分,提供独特的香味 . 它经常出现在香水和除臭剂等产品中 .

食品行业

在食品行业,肉桂酸苄酯用作香料 . 它赋予食品一种香脂味和微辣味,有助于提高其整体吸引力 .

制药

由于肉桂酸苄酯的低毒性和化学稳定性,它被用于某些制药应用<a aria-label="2: " data-citationid="181e9d2f-22aa-4388-735a-e4ac6f62

作用机制

Target of Action

Benzyl cinnamate, a compound derived from cinnamic acid and benzyl alcohol , has been found to exhibit antimicrobial and antifungal activities . The primary targets of benzyl cinnamate are pathogenic fungi and bacteria . In fungi, it interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .

Mode of Action

Benzyl cinnamate’s mode of action involves direct interaction with its targets, leading to changes in the target organisms. In fungi, it interacts with ergosterol in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell wall and membrane, leading to cell death .

Biochemical Pathways

Benzyl cinnamate affects the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by benzyl cinnamate can lead to a variety of downstream effects, including the inhibition of the synthesis of these compounds .

Result of Action

The result of benzyl cinnamate’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . It achieves this by disrupting the integrity of the fungal cell wall and membrane, leading to cell death . In bacteria, the presence of an isopropyl group enhances its antibacterial activity .

Action Environment

The action of benzyl cinnamate can be influenced by environmental factors. For instance, its solubility can be affected by the pH of the environment . It is more soluble in an alkaline environment (higher than its pKa), which can influence its bioavailability and efficacy .

生化分析

Biochemical Properties

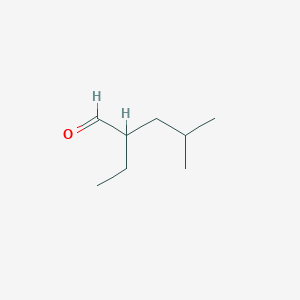

Benzyl cinnamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, during its synthesis, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, Benzyl cinnamate . This process typically involves the use of a catalyst, such as sulfuric acid, to accelerate the reaction .

Cellular Effects

Benzyl cinnamate has been found to have antimicrobial activity, suggesting that it can influence cell function . It has been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Benzyl cinnamate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that Benzyl cinnamate directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

属性

| { "Design of the Synthesis Pathway": "Benzyl cinnamate can be synthesized by the esterification reaction between benzyl alcohol and cinnamic acid in the presence of a catalyst.", "Starting Materials": [ "Benzyl alcohol", "Cinnamic acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix benzyl alcohol and cinnamic acid in a 1:1 molar ratio in a round-bottom flask.", "Add a few drops of catalyst (e.g. sulfuric acid) to the mixture.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Characterize the purified product by various spectroscopic techniques (e.g. NMR, IR, MS)." ] } | |

CAS 编号 |

103-41-3 |

分子式 |

C16H14O2 |

分子量 |

238.28 g/mol |

IUPAC 名称 |

benzyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11- |

InChI 键 |

NGHOLYJTSCBCGC-QXMHVHEDSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)/C=C\C2=CC=CC=C2 |

SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |

外观 |

Powder |

沸点 |

228-230 °C @ 22 mm Hg 195.00 to 200.00 °C. @ 5.00 mm Hg |

颜色/形态 |

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID Crystals from 95% ethanol White crystals |

密度 |

1.109 AT 15 °C PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ |

闪点 |

GREATER THAN 100 °C |

熔点 |

39 °C MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ 37 - 39 °C |

| 103-41-3 | |

物理描述 |

Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index] Solid White to pale yellow solid |

Pictograms |

Irritant; Environmental Hazard |

保质期 |

MELTS AT ROOM TEMPERATURE TO YELLOWISH LIQUID |

溶解度 |

1:8 IN 90% ALCOHOL Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils. insoluble in water; soluble in oils very soluble (in ethanol) |

同义词 |

benzyl cinnamate |

蒸汽压力 |

1 mm Hg @ 173.8 °C |

产品来源 |

United States |

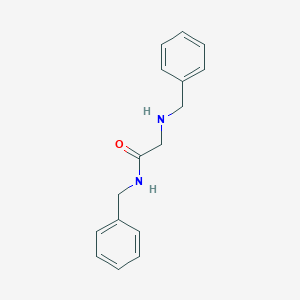

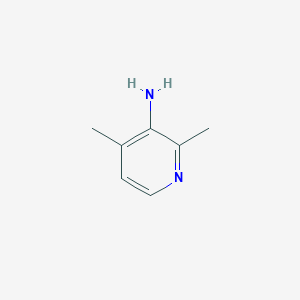

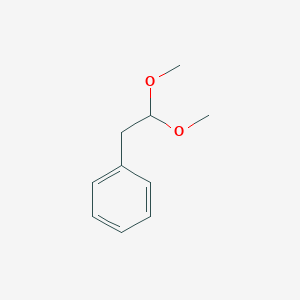

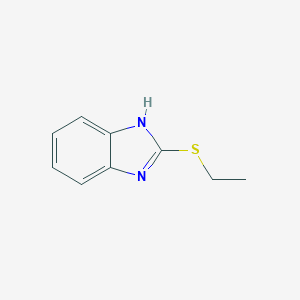

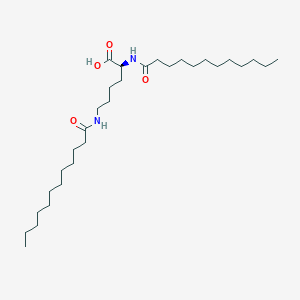

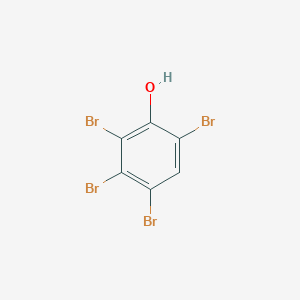

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)